N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide

Description

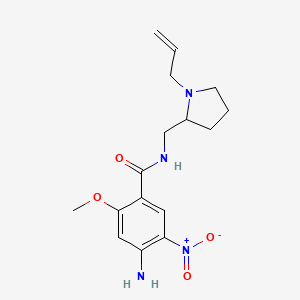

This compound features a benzamide core substituted at positions 2, 4, and 5 with methoxy, amino, and nitro groups, respectively. The pyrrolidinylmethyl moiety at the N-position is further modified with an allyl group (Fig. 1). Its molecular formula is C₁₇H₂₂N₄O₄, with an average mass of 346.39 g/mol and a monoisotopic mass of 346.1644 Da. The nitro group at position 5 distinguishes it from structurally related compounds, which often bear sulfonamide, sulfamoyl, or halogen substituents at this position .

Properties

CAS No. |

93839-81-7 |

|---|---|

Molecular Formula |

C16H22N4O4 |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

4-amino-2-methoxy-5-nitro-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide |

InChI |

InChI=1S/C16H22N4O4/c1-3-6-19-7-4-5-11(19)10-18-16(21)12-8-14(20(22)23)13(17)9-15(12)24-2/h3,8-9,11H,1,4-7,10,17H2,2H3,(H,18,21) |

InChI Key |

CHGUNJWKILZSRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCCN2CC=C)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the allyl group. The final steps involve the formation of the nitrobenzamide moiety and the coupling of the different fragments under specific reaction conditions.

Pyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Nitrobenzamide Formation: The nitro group can be introduced via nitration reactions, and the benzamide moiety can be formed through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

Substitution: The amino and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide involves multiple steps, including:

- Formation of the Pyrrolidine Ring : This step is crucial for establishing the compound's core structure.

- Allyl Substitution : The introduction of the allyl group is essential for enhancing biological activity.

- Nitro Group Incorporation : The nitro group contributes to the compound's reactivity and potential therapeutic effects.

Each step requires precise control over reaction conditions to achieve high yields and purity of the final product.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens.

- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through specific pathways.

- Neuroprotective Effects : Preliminary studies show promise in protecting neuronal cells from oxidative stress.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it suitable for several applications in medicinal chemistry:

- Drug Development : Its structural features allow it to serve as a lead compound for developing new therapeutics targeting infectious diseases and cancer.

- Biological Interaction Studies : Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential and safety profile.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested on cancer cell lines, demonstrating an ability to inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis, highlighting its promise as an anticancer therapeutic.

Mechanism of Action

The mechanism by which N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways involved would depend on the specific application and target organism or system.

Comparison with Similar Compounds

Structural Analogues in Neuroleptic and Antiemetic Therapeutics

Alpiropride (RIV-2093)

- Structure: 4-Amino-2-methoxy-5-((methylamino)sulfonyl)-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)benzamide

- Molecular Formula : C₁₇H₂₆N₄O₄S

- Key Differences : Replaces the nitro group with a methylsulfamoyl group (-SO₂NHCH₃) at position 4.

- Therapeutic Function : Antiemetic neuroleptic agent .

Alizapride

- Structure : 6-Methoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-H-benzotriazole-5-carboxamide

- Key Differences : Benzotriazole replaces the benzamide core; lacks the 5-nitro substituent.

- Therapeutic Function : Antiemetic, acting via dopamine D₂ receptor antagonism .

Fallypride

- Structure : 5-(3-Fluoropropyl)-2-hydroxy-3-methoxy-N-[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl-benzamide

- Key Differences : Features a fluoropropyl chain at position 5 and hydroxyl at position 2.

- Application : High-affinity dopamine D₂/D₃ receptor antagonist; used in PET imaging .

4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide

- Key Differences : Ethylsulfonyl (-SO₂C₂H₅) at position 5; ethyl substitution on pyrrolidine.

- Research Focus : Explored for interactions with biological systems due to its sulfonyl group .

Comparative Analysis of Substituent Effects

Table 1: Substituent Influence on Pharmacological Properties

Key Observations :

- Nitro Group (Target Compound) : The electron-withdrawing nitro group may enhance metabolic stability compared to sulfonamide/sulfamoyl groups but could reduce solubility .

- Sulfamoyl Group (Alpiropride) : Improves solubility and receptor binding affinity in antiemetics .

- Halogen/Fluorine (Fallypride) : Fluorine enhances blood-brain barrier penetration, critical for CNS-targeting agents .

Biological Activity

N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide, a compound with the molecular formula C16H22N4O4, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis Overview

The synthesis of this compound involves several key reactions that allow for the construction of its complex structure. The process typically includes:

- Formation of the pyrrolidine ring.

- Introduction of the allyl group.

- Functionalization of the nitrobenzamide moiety.

These steps require careful control of reaction conditions to ensure high yields and purity of the final compound.

Biological Activity

This compound has been investigated for various biological activities, which include:

- Antiviral Activity : Preliminary studies suggest that derivatives of benzamide compounds can exert broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV). The mechanism appears to involve increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .

- Antinociceptive Properties : Research indicates that certain structural analogs exhibit significant antinociceptive effects in animal models, suggesting potential applications in pain management .

Antiviral Studies

In vitro studies have demonstrated that this compound could inhibit HBV replication. For instance, a related compound showed an IC50 value of 1.99 µM against wild-type HBV in HepG2.2.15 cells, indicating potent antiviral activity .

Antinociceptive Studies

In pharmacological evaluations, compounds similar to this compound displayed significant pain-relieving properties in various animal models. These findings suggest that modifications to the benzamide structure can enhance analgesic efficacy while potentially reducing side effects associated with traditional opioids .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences | Potential Impact |

|---|---|---|

| N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxybenzamide | Lacks nitro group | May exhibit reduced reactivity and different biological activity |

| N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-5-nitrobenzamide | Lacks methoxy group | Solubility and interaction profiles may differ significantly |

| N-(2-Pyrrolidinylmethyl)-4-amino-5-nitrobenzamide | No allyl substitution | Potentially lower reactivity due to lack of allylic strain |

This table highlights how the presence or absence of specific functional groups can significantly influence biological activity and therapeutic potential.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. For the allyl-pyrrolidinylmethyl moiety, a reductive amination step using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 0–25°C is effective for introducing the allyl group to the pyrrolidine ring . The nitro and methoxy groups on the benzamide core can be introduced via nitration (HNO₃/H₂SO₄ at 0°C) and alkylation (CH₃I/K₂CO₃ in DMF) of precursor amines. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Critical parameters include temperature control during nitration to avoid over-oxidation .

Q. Table 1: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Allylation of pyrrolidine | Allyl bromide, STAB, DCM, 25°C | 78 | |

| Benzamide nitration | HNO₃/H₂SO₄, 0°C | 65 | |

| Methoxy introduction | CH₃I, K₂CO₃, DMF, reflux | 82 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm allyl group presence via vinyl protons (δ 5.1–5.8 ppm) and pyrrolidine methylene signals (δ 2.6–3.4 ppm). The methoxy group appears as a singlet at δ 3.8–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₃O₄: 320.1601; observed: 320.1598) .

- IR Spectroscopy : Detect nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and amide C=O (~1650 cm⁻¹) .

Q. How can researchers ensure compound purity post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) to assess purity (>95% area under the curve).

- Melting Point Analysis : Sharp melting points (±2°C) indicate crystallinity and purity .

- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C: 59.78%, H: 6.55%, N: 13.07%, O: 20.60%) .

Advanced Research Questions

Q. What strategies analyze electronic effects of nitro and methoxy substituents on the benzamide core?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nitro: σₚ⁺ = 0.78; methoxy: σₚ⁺ = -0.27) to predict electron-withdrawing/donating effects .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces. The nitro group reduces electron density at the amide carbonyl, enhancing electrophilicity .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., kinases) using flexible ligand/rigid receptor settings. Score binding poses with the AMBER force field .

- Pharmacophore Modeling (Moe) : Identify critical features (e.g., hydrogen bond acceptors at nitro groups, hydrophobic regions near allyl chains) for activity .

Q. How to resolve contradictions between theoretical and experimental SAR data?

- Methodological Answer :

- Multi-Method Validation : Cross-check computational predictions (e.g., docking scores) with experimental IC₅₀ assays. For example, if a nitro group is predicted to enhance binding but shows low activity, assess solubility via logP measurements (shake-flask method) .

- X-Ray Crystallography : Resolve 3D structures of protein-ligand complexes to validate docking poses and identify steric clashes or hydration effects .

Q. Table 2: Example SAR Contradiction Resolution

| Predicted Activity (kcal/mol) | Experimental IC₅₀ (µM) | Discrepancy Source | Resolution Method |

|---|---|---|---|

| -9.2 (Strong binding) | >100 (Inactive) | Poor solubility | logP measurement (logP = 3.8 → aggregation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.